molecular formula C16H18ClNO B5728217 2-[benzyl(4-chlorobenzyl)amino]ethanol

2-[benzyl(4-chlorobenzyl)amino]ethanol

Cat. No.: B5728217
M. Wt: 275.77 g/mol
InChI Key: CZZQODMVFFVTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Substituted Aminoethanol Derivatives in Chemical Research

The journey of substituted aminoethanol derivatives in chemical research is rich and dates back to the early 20th century with the exploration of compounds that could mimic or antagonize the effects of adrenaline. A significant milestone in this area was the development of β-blockers, a class of drugs that revolutionized the treatment of cardiovascular diseases. The pharmacophore of many of these early β-blockers contains a substituted aminoethanol moiety, highlighting the importance of this structural unit for interaction with biological targets. The systematic modification of the substituents on the amino and phenyl groups led to the discovery of compounds with varied potency, selectivity, and duration of action, laying the groundwork for the principles of modern medicinal chemistry.

Rationale for Investigating 2-[benzyl(4-chlorobenzyl)amino]ethanol and Analogues

The investigation of this compound is predicated on the established significance of the N,N-disubstituted ethanolamine (B43304) scaffold and the known influence of specific substituents on biological activity. The presence of two benzyl (B1604629) groups on the nitrogen atom, one of which is substituted with a chlorine atom at the para position, is a deliberate design choice aimed at exploring the structure-activity relationships (SAR) of this class of compounds.

Halogenation is a common and effective strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a chlorine atom can influence factors such as:

Lipophilicity: Affecting the compound's ability to cross biological membranes.

Metabolic Stability: The C-Cl bond can be more resistant to metabolic degradation.

Binding Interactions: The halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

Overview of Current Research Landscape for Related Chemical Entities

The current research landscape for N,N-disubstituted ethanolamines and their analogues is vibrant and multidisciplinary. In the field of medicinal chemistry, there is a continued effort to synthesize and evaluate new derivatives for a wide range of therapeutic applications.

Table 1: Areas of Active Research for N,N-Disubstituted Ethanolamine Analogues

Research Area Focus of Investigation Potential Applications
Oncology Development of cytotoxic agents that can induce apoptosis in cancer cells. Novel anticancer therapies.
Infectious Diseases Synthesis of compounds with antibacterial and antifungal properties. New treatments for microbial infections.
Neuroscience Exploration of derivatives as ligands for various receptors and transporters in the central nervous system. Development of drugs for neurological disorders.

| Inflammation | Investigation of anti-inflammatory properties of novel ethanolamine derivatives. | New therapies for inflammatory conditions. |

A significant portion of current research is dedicated to understanding the SAR of these compounds. By systematically modifying the substituents on the nitrogen atom and the ethanolamine backbone, researchers aim to identify the key structural features responsible for specific biological activities. While direct research on this compound may not be prominent, the collective findings from studies on its analogues contribute to a growing body of knowledge that can inform the future design and development of new chemical entities based on this versatile scaffold.

Table 2: Representative Analogues and their Investigated Activities

Compound Name Investigated Activity
N,N-Dibenzylethanolamine Precursor in chemical synthesis.
2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol Antibacterial and antifungal activity. nih.gov

The synthesis of unsymmetrical N,N-disubstituted ethanolamines remains an area of active investigation, with researchers developing novel synthetic methodologies to access a wider range of structurally diverse compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-[(4-chlorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZQODMVFFVTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 4 Chlorobenzyl Amino Ethanol and Its Analogues

Established Synthetic Routes for 2-[benzyl(4-chlorobenzyl)amino]ethanol

The traditional synthesis of this compound and its analogues typically involves a series of well-established reactions, including amination, alkylation, and multi-step sequences that combine these core transformations.

Amination Reactions in the Synthesis of Substituted Aminoethanol Backbones

The formation of the substituted aminoethanol core often relies on amination reactions. Reductive amination is a prominent method, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. google.com This process can be used to introduce one of the benzyl (B1604629) groups. For example, the reaction of ethanolamine (B43304) with an appropriate aldehyde can form a secondary amine, which can be further alkylated. researchgate.net

Another approach involves the direct amination of alcohols. The use of catalysts like γ-Al2O3 in supercritical CO2 has been shown to facilitate the N-alkylation of amino alcohols. organic-chemistry.org This method offers a greener alternative to traditional routes that may use toxic alkylating agents. Tandem processes, such as an aza-Michael addition followed by an asymmetric transfer hydrogenation, can produce chiral γ-secondary amino alcohols with high enantioselectivity. nih.gov

Table 1: Comparison of Reductive Amination Reducing Agents google.comresearchgate.net

Reducing AgentTypical SubstratesKey Features
Sodium borohydride (B1222165) (NaBH₄)Aldehydes, KetonesCommon and cost-effective.
Sodium cyanoborohydride (NaBH₃CN)IminesMore selective for imines over carbonyls.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Aldehydes, KetonesMild and effective for a wide range of substrates.
Hydrogen (H₂) with a metal catalyst (e.g., Ni, Pd/C)IminesCan be highly efficient, but may affect other functional groups. researchgate.net

Alkylation Strategies for N-Substitution Patterns

Once a primary or secondary amine is formed, alkylation is employed to introduce the desired N-substituents. The reaction of amines with alkyl halides is a classic method for N-alkylation. orgoreview.com For the synthesis of this compound, a sequential alkylation of ethanolamine with benzyl chloride and then 4-chlorobenzyl chloride, or vice-versa, can be envisioned. However, this direct alkylation can sometimes lead to a mixture of products and the formation of quaternary ammonium (B1175870) salts. orgoreview.com

A more controlled approach is the N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. jlu.edu.cn This method involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine. jlu.edu.cn This process is catalyzed by various metal complexes, with ruthenium and iridium-based catalysts being particularly effective even under mild conditions. jlu.edu.cn

A general synthesis strategy for a related compound, 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol, involves the alkylation of isopropylamine (B41738) with 4-chlorobenzyl chloride to form the secondary amine, followed by coupling with an ethanolamine moiety. organic-chemistry.org

Multi-step Synthetic Sequences for Complex Aminoethanol Derivatives

The construction of complex aminoethanol derivatives often necessitates multi-step synthetic sequences. A relevant example is the preparation of 2-[(N-benzyl-N-phenyl)amino]ethanol, an intermediate for the drug efonidipine (B1671133) hydrochloride. nih.gov This synthesis involves the initial condensation of aniline (B41778) and benzyl chloride to form N-phenylbenzylamine, which then reacts with ethylene (B1197577) oxide to yield the final product. nih.gov This two-step approach allows for the controlled introduction of different substituents on the nitrogen atom.

Similarly, the synthesis of 4-aminobenzyl alcohol derivatives has been reported through the reduction of the corresponding benzaldehyde (B42025) or benzoate (B1203000) precursors. ub.edu Biocatalytic strategies are also emerging for the synthesis of chiral amino alcohols, involving multi-enzyme cascade reactions to build complex stereochemistry. libretexts.org

Novel Approaches in the Synthesis of this compound Derivatives

Recent advancements in synthetic methodology have provided new avenues for the preparation of substituted aminoethanols, offering improved efficiency, selectivity, and milder reaction conditions.

Ring Cleavage Reactions for Aminoalcohol Formation

The ring-opening of epoxides with amines is a powerful and direct method for synthesizing β-amino alcohols. rdd.edu.iqnih.gov This reaction is a cornerstone for creating the aminoethanol backbone. The reaction of an N,N-disubstituted amine, such as N-benzyl-N-(4-chlorobenzyl)amine, with ethylene oxide would directly yield the target compound, this compound. A patented method for a similar compound involves reacting N-phenylbenzylamine with ethylene oxide. nih.gov

Various catalysts have been developed to promote the aminolysis of epoxides under mild conditions, including indium tribromide, antimony trichloride, and solid acid catalysts like Amberlyst-15 and sulfated tin oxide. rdd.edu.iqnih.govnih.gov These catalysts enhance the reaction's efficiency and regioselectivity, even with less nucleophilic amines. researchgate.net The ring-opening of epoxides using pendant sulfamates and sulfamides has also been developed, proceeding under mild, base-promoted conditions to afford cyclic intermediates that can be further elaborated. researchgate.net

Table 2: Catalysts for Epoxide Ring-Opening with Amines rdd.edu.iqnih.govnih.gov

CatalystReaction ConditionsKey Advantages
Indium tribromideMild, works in various solventsHigh regio- and chemoselectivity. rdd.edu.iq
Antimony trichlorideRoom temperatureGood yields for reactions with anilines. rdd.edu.iq
Amberlyst-15Room temperatureExcellent yields and high regioselectivity. nih.gov
Sulfated tin oxideMild, neat conditionsHigh regioselectivity with aromatic and aliphatic amines. nih.gov

Acylation and Cyclocondensation Procedures

Acylation of the hydroxyl group in this compound can lead to a variety of ester derivatives. A patent for related 2-chloro-4-(2-diethylaminoethylamino)benzyl alcohol describes its reaction with anhydrides or acyl chlorides to form the corresponding esters. ub.edu The acetylation of benzyl alcohol has been studied in detail, with various catalysts and reagents available to facilitate this transformation. researchgate.netnih.gov

Cyclocondensation reactions of N,N-disubstituted aminoethanols, such as this compound, with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. organic-chemistry.org The synthesis of oxazolidines is a well-established transformation, often catalyzed by acids. These heterocyclic structures can serve as protected forms of the aminoalcohol or as intermediates for further synthetic manipulations. The reaction of N,N-disubstituted aminoethanols with reagents like phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones, which are important motifs in medicinal chemistry. organic-chemistry.org

Reductive Methodologies for Intermediate Conversion

The synthesis of aminoethanols, including this compound, often involves the reduction of a carbonyl group in a precursor molecule. The choice of reductive methodology is critical as it influences the stereochemical outcome, yield, and purity of the final product. Key intermediates for these syntheses are typically α-amino ketones or α-haloketones.

Catalytic hydrogenation is a widely employed method for the reduction of the keto group in α-amino ketone intermediates. This process typically utilizes a metal catalyst, such as Palladium on carbon (Pd-C), under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be modulated to achieve efficient conversion. For instance, the hydrogenation of 4'-Hydroxy-2(S)-[(αS-methyl benzyl)amino]propiophenone Hydrochloride over a 5% Pd-C catalyst is conducted at a pressure of 4-5 kg/cm ² and a temperature of 50-70°C to yield the corresponding amino alcohol. google.com This method is advantageous due to the high yields and the ease of catalyst removal by filtration.

Chemical hydrides offer another versatile route for the reduction of these intermediates. Reagents such as sodium borohydride (NaBH₄), lithium borohydride (LiBH₄), and lithium aluminum hydride (LiAlH₄) are effective for converting the ketone to a secondary alcohol. google.com The choice of hydride reagent depends on the substrate's reactivity and the presence of other functional groups. Sodium borohydride is a milder and more selective reagent, often preferred when other reducible groups are present in the molecule.

In the context of producing chiral amino alcohols, biocatalytic reduction has emerged as a powerful technique. Ketoreductases, a class of enzymes, can catalyze the asymmetric hydrogenation of ketones with high enantioselectivity. researchgate.net For example, a ketoreductase from Scheffersomyces stipitis has been shown to effectively reduce 2‐chloro‐1‐(2,4‐dichlorophenyl)ethanone, an intermediate for antifungal agents, with excellent enantioselectivity (99.9% ee). researchgate.net Such enzymatic methods can be optimized by using whole-cell systems, which may not require the addition of expensive cofactors like NADPH. researchgate.netmdpi.comnih.gov

Reductive amination represents another important strategy, where a ketone is reacted with an amine in the presence of a reducing agent to form the amino alcohol in a single pot. This can be achieved through catalytic hydrogenation where an imine intermediate is formed in situ and subsequently reduced. google.com This approach avoids the isolation of the intermediate imine, streamlining the synthetic process. google.com

Table 1: Comparison of Reductive Methodologies for α-Keto Intermediates

Methodology Reducing Agent/Catalyst Typical Substrate Advantages Considerations
Catalytic Hydrogenation H₂ gas with Pd-C, PtO₂, Raney Ni α-Amino ketones High yield, clean reaction, catalyst is recyclable. Requires specialized pressure equipment; potential for debenzylation.
Chemical Hydride Reduction NaBH₄, LiAlH₄, KBH₄ α-Amino ketones, α-Haloketones Fast reactions, mild conditions (for NaBH₄), versatile. Stoichiometric waste, potential for side reactions with LiAlH₄.
Biocatalytic Reduction Ketoreductases (KREDs) in whole cells or isolated α-Haloketones, α-Ketoesters High enantioselectivity, mild conditions (ambient T, P), environmentally friendly. Enzyme stability and availability, substrate scope can be limited.
Reductive Amination H₂/Catalyst or NaBH₃CN Ketone + Amine One-pot synthesis, process efficiency. In situ imine formation must be efficient.

Chemoselective Functionalization Techniques

The molecule this compound possesses two primary reactive sites: a secondary hydroxyl group and a tertiary amine. Chemoselective functionalization—the selective reaction of one functional group in the presence of another—is crucial for the targeted modification of such compounds.

Selective N-alkylation of precursor secondary amines is a key step in the synthesis of the target compound itself. This can be achieved by a stepwise reaction, for instance, by first introducing the benzyl group and subsequently the 4-chlorobenzyl group.

For post-synthesis modification, selective reactions at either the nitrogen or oxygen atom can be achieved by carefully choosing reagents and conditions. For example, the hydroxyl group can be selectively acylated to form esters. The reaction of a related compound, 2-chloro-4-(2-diethylaminoethylamino)benzyl alcohol, with reagents like acetic anhydride (B1165640) or benzoyl chloride leads to the formation of the corresponding O-acyl esters, leaving the tertiary amine intact. google.com

Conversely, while the tertiary amine in the target compound is generally less reactive towards alkylating agents than a primary or secondary amine, it can undergo quaternization with highly reactive alkyl halides.

Modern catalytic systems offer sophisticated solutions for chemoselective transformations. While not directly applied to the target compound in the reviewed literature, manganese-based pincer complexes have been developed for the selective N-alkylation of aminoazoles using alcohols as alkylating agents. nih.gov This methodology is notable for its high selectivity and broad substrate scope, demonstrating the potential for advanced catalytic approaches in the functionalization of complex amino alcohols. nih.gov Another study highlights a manganese catalyst for the chemoselective benzylic oxidation of molecules containing various functional groups, including amines and alcohols, without affecting those groups. nih.gov These examples underscore the principle of using tailored catalysts to direct reactivity towards a specific site in a multifunctional molecule.

Green Chemistry Principles in the Synthesis of Aminoethanol Derivatives

The application of green chemistry principles to the synthesis of aminoethanol derivatives aims to create more sustainable and environmentally benign chemical processes. sigmaaldrich.com These principles address challenges such as waste generation, use of hazardous substances, and energy consumption. yale.edunih.gov

Prevention of Waste : The primary goal is to design syntheses that generate minimal waste. acs.org This is achieved by optimizing reactions to have high yields and selectivity, thus avoiding the need for extensive purification and reducing the amount of byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic processes like hydrogen borrowing or reductive amination are often superior to stoichiometric reductions in this regard. rsc.org For example, in a hydrogen borrowing amination, an alcohol is temporarily oxidized to a carbonyl compound, which then forms an imine with an amine; this imine is subsequently reduced by the hydrogen "borrowed" in the first step, with water being the only byproduct. rsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. acs.org The use of metal catalysts for hydrogenation google.com or manganese complexes for selective functionalization nih.gov are prime examples. Biocatalysis, using enzymes like ketoreductases, further enhances the green profile by employing biodegradable catalysts that operate under mild conditions. researchgate.net

Safer Solvents and Auxiliaries : The choice of solvent significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents like water or bio-based solvents, or minimizing solvent use altogether. nih.gov While many organic reactions require organic solvents, research into performing transformations in aqueous media is growing. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. yale.edu Biocatalytic reductions, which typically run at or near room temperature, are highly energy-efficient compared to traditional chemical reductions that may require elevated temperatures and pressures. mdpi.commdpi.com

Reduce Derivatives : Unnecessary derivatization steps, which involve the use of protecting groups, should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org Developing chemoselective methods that can target a specific functional group without needing to protect another is a key strategy to adhere to this principle. nih.gov

Process Optimization for Research-Scale Production of this compound

A common synthetic route involves the N-alkylation of a primary amine with benzyl chloride and 4-chlorobenzyl chloride, followed by reaction with an ethylene oxide precursor. An analogous synthesis of 2-[(N-benzyl-N-phenyl)amino]ethanol involves a two-step process starting from aniline and benzyl chloride. google.com Optimization of the first step, the formation of N-benzylaniline, involves adjusting the molar ratio of benzyl chloride to aniline (optimally between 1:4 and 1:6) and controlling the temperature (ideally 90-95 °C) to achieve high yields and simplify purification. google.com The subsequent reaction with ethylene oxide also requires careful control to ensure complete reaction and easy removal of excess reagents. google.com

Another synthetic approach involves the ring-opening of an epoxide. The synthesis of a related compound, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, was achieved by the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine. researchgate.net Optimization of such a process would involve screening different solvents and temperatures to find the ideal conditions for regioselective epoxide opening, maximizing the formation of the desired isomer.

For production, moving from batch to continuous flow processing can offer significant advantages in terms of safety, control, and scalability. Continuous flow reactors, including microreactors, provide superior heat and mass transfer, allowing for reactions to be run under more aggressive or precisely controlled conditions than are possible in batch reactors. researchgate.net A continuous synthesis process developed for N-benzylhydroxylamine hydrochloride demonstrated an improved yield (75%) under mild and safe conditions, effectively avoiding the risks associated with high-temperature batch reactions. mdpi.com Implementing a similar continuous flow setup for the synthesis of this compound could lead to enhanced productivity and safety, particularly for potentially exothermic steps like N-alkylation or epoxide ring-opening.

Table 2: Parameters for Optimization in Aminoethanol Synthesis

Parameter Objective Example from Analogous Syntheses Potential Impact
Reactant Molar Ratio Maximize conversion of limiting reagent, minimize side products. In N-benzylaniline synthesis, a 1:4 to 1:6 ratio of benzyl chloride to aniline is preferred. google.com Improves yield and product purity, simplifies downstream processing.
Temperature Control reaction rate and selectivity. N-benzylaniline formation is optimized at 90-95 °C. google.com Affects reaction kinetics and byproduct formation.
Solvent Ensure solubility, influence reaction rate and selectivity. Toluene (B28343) is used as a solvent in the formation of α-amino ketones. google.com Can dramatically alter reaction outcomes and ease of work-up.
Catalyst Loading Minimize cost while maximizing reaction rate. Biocatalytic reductions are optimized for catalyst (cell) loading vs. substrate concentration. researchgate.net Balances reaction efficiency with economic viability.
Reactor Type Improve safety, control, and throughput. Use of continuous flow reactors for nitration researchgate.net or hydroxylamine (B1172632) synthesis. mdpi.com Enhances heat transfer, allows for safer operation, and facilitates scaling.

Preclinical Pharmacological Activity and Mechanistic Investigations of 2 Benzyl 4 Chlorobenzyl Amino Ethanol Derivatives

Antimicrobial Research Applications of 2-[benzyl(4-chlorobenzyl)amino]ethanol Analogues

The versatile structure of N,N-disubstituted aminoethanol derivatives has prompted extensive investigation into their antimicrobial properties. By modifying the substituents on the nitrogen atom and the aromatic rings, researchers have been able to modulate the antibacterial, antifungal, and antimycobacterial efficacy of these compounds.

Investigation of Antibacterial Potency

Analogues of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that enhance this potency. For instance, the presence of a halogen, such as a chloro group, on the benzyl (B1604629) moiety is a recurrent feature in compounds with significant antibacterial effects.

In a series of N,N-disubstituted 2-aminobenzothiazoles, a related class of compounds, the nature of the substituents on the nitrogen was found to be critical for activity against Staphylococcus aureus. One such derivative with a propyl imidazole (B134444) moiety showed a Minimum Inhibitory Concentration (MIC) of 2.9 μM against S. aureus. nih.gov The removal of a chloro substituent from the phenyl ring in these analogues led to a decrease in antibacterial activity, highlighting the importance of this feature. nih.gov

Studies on other related structures, such as carbazole (B46965) derivatives, have also shown potent activity against Gram-positive bacteria. For example, certain 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives exhibited MIC values of 32 µg/mL against Staphylococcus strains. nih.gov The introduction of a fluorophenyl group to the carbazole structure was found to enhance antibacterial potential. nih.gov

The length of the alkyl chain in N-alkyl betaines, another class of compounds with structural similarities, has been shown to influence antimicrobial activity. Activity against both S. aureus and E. coli was found to increase with chain length, peaking at around C16 for betaines. nih.gov

A selection of synthetic benzyl bromides and their derivatives have also been evaluated for their antibacterial properties. One benzyl bromide derivative displayed an MIC of 1 mg/mL against S. aureus and 2 mg/mL against Streptococcus pyogenes and Enterococcus faecalis. nih.gov

Table 1: Antibacterial Activity of Selected Aminoethanol Analogues and Related Compounds This table is interactive. You can sort and filter the data.

Compound Class Specific Analogue/Derivative Bacterium MIC Reference
2-Aminobenzothiazole N-propyl imidazole derivative Staphylococcus aureus 2.9 µM nih.gov
Carbazole Derivative 4-[4-(benzylamino)butoxy]-9H-carbazole Staphylococcus spp. 32 µg/mL nih.gov
N-Alkyl Betaine C16 Betaine Staphylococcus aureus 61 µM nih.gov
N-Alkyl Betaine C16 Betaine Escherichia coli 120 µM nih.gov
Benzyl Bromide Derivative 1a Staphylococcus aureus 1 mg/mL nih.gov
Benzyl Bromide Derivative 1a Streptococcus pyogenes 2 mg/mL nih.gov
Benzyl Bromide Derivative 1a Enterococcus faecalis 2 mg/mL nih.gov

Exploration of Antifungal Efficacy

The antifungal potential of compounds related to this compound has also been a subject of scientific inquiry. Research has shown that certain derivatives possess significant activity against various fungal pathogens.

For example, a study on synthetic benzyl bromides demonstrated that one derivative was particularly effective against Candida albicans, with an MIC of 0.25 mg/mL. nih.gov Another benzyl bromide compound showed an MIC of 0.5 mg/mL against Candida krusei. nih.gov

In a series of N-benzyl-2,2,2-trifluoroacetamide, the parent compound exhibited broad-spectrum antifungal activity. researchgate.net It showed MIC values of 15.62 µg/mL against Aspergillus flavus, 31.25 µg/mL against Botrytis cinerea, and 62.5 µg/mL against Trichophyton mentagrophytes, Scopulariopsis sp., C. albicans, and Malassezia pachydermatis. researchgate.net

Furthermore, investigations into 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives revealed that some of these compounds had significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Table 2: Antifungal Activity of Selected Related Compounds This table is interactive. You can sort and filter the data.

Compound Class Specific Analogue/Derivative Fungus MIC Reference
Benzyl Bromide Derivative 1a Candida albicans 0.25 mg/mL nih.gov
Benzyl Bromide Derivative 1c Candida krusei 0.5 mg/mL nih.gov
N-Benzyl-2,2,2-trifluoroacetamide Parent Compound Aspergillus flavus 15.62 µg/mL researchgate.net
N-Benzyl-2,2,2-trifluoroacetamide Parent Compound Botrytis cinerea 31.25 µg/mL researchgate.net
N-Benzyl-2,2,2-trifluoroacetamide Parent Compound Candida albicans 62.5 µg/mL researchgate.net

Studies on Antimycobacterial Activity

Analogues of this compound have been explored for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research in this area has identified several related structures with promising antimycobacterial activity.

One study reported that a 2-aminodisubstituted benzothiazole (B30560) analogue, a compound class related to the subject of this article, demonstrated good inhibitory activity in vitro against Mycobacterium tuberculosis. nih.gov

Anticancer and Cytotoxic Activity Studies of Related Compounds

The structural motif present in this compound is also found in various compounds investigated for their anticancer properties. These studies often focus on the cytotoxic effects of these molecules on different cancer cell lines and the underlying mechanisms, such as the induction of apoptosis.

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

A number of synthetic derivatives with structural similarities to this compound have been evaluated for their cytotoxic activity against various human cancer cell lines. These studies are crucial for identifying potential anticancer drug candidates.

For instance, a series of novel 9-benzylaminoacridine derivatives were tested against the HCT-116 human colorectal cancer cell line. mdpi.com Several of these compounds exhibited high cytotoxicity with IC50 values below 5 µM. mdpi.com Specifically, analogues with ortho- and/or para-fluorinated benzyl groups at the 9-position of the acridine (B1665455) ring were potent growth inhibitors. mdpi.com

In another study, coumarin-based benzopyranone derivatives featuring different amino side chains were assessed for their cytotoxicity against human lung carcinoma (A549) cells. nih.gov The dimethylaminoethoxy derivative showed a high degree of selective anticancer activity, with an LD50 of 5.0 µM in A549 cells compared to 20.4 µM in normal lung cells (LL47). nih.gov

Synthetic β-nitrostyrene derivatives have also demonstrated inhibitory activity against breast cancer cell lines, with one compound showing IC50 values of 0.81 ± 0.04 µg/mL, 1.82 ± 0.05 µg/mL, and 1.12 ± 0.06 µg/mL against MCF-7, MDA-MB-231, and ZR75-1 cell lines, respectively. nih.gov

Furthermore, certain makaluvamine analogues, which are pyrroloiminoquinone alkaloids, with benzyl and phenethyl substitutions have shown excellent cytotoxic activity against MCF-7 and MDA-MB-468 breast cancer cell lines, and the HCT-116 colon tumor cell line, with IC50 values ranging from 0.56 µM to 11 µM. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Related Compounds in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Specific Analogue/Derivative Cancer Cell Line IC50/LD50 Reference
9-Benzylaminoacridine Various derivatives HCT-116 (Colorectal) < 5 µM mdpi.com
Benzopyranone Dimethylaminoethoxy derivative A549 (Lung) 5.0 µM nih.gov
β-Nitrostyrene CYT-Rx20 MCF-7 (Breast) 0.81 ± 0.04 µg/mL nih.gov
β-Nitrostyrene CYT-Rx20 MDA-MB-231 (Breast) 1.82 ± 0.05 µg/mL nih.gov
β-Nitrostyrene CYT-Rx20 ZR75-1 (Breast) 1.12 ± 0.06 µg/mL nih.gov
Makaluvamine Analogue Benzyl analogue MCF-7 (Breast) 0.56 µM - 11 µM researchgate.net
Makaluvamine Analogue Benzyl analogue MDA-MB-468 (Breast) 0.56 µM - 11 µM researchgate.net
Makaluvamine Analogue Benzyl analogue HCT-116 (Colon) 0.56 µM - 11 µM researchgate.net

Induction of Apoptosis Mechanisms

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research into compounds structurally related to this compound has often included investigations into their ability to trigger this process in cancer cells.

Studies on coumarin (B35378) derivatives have shown that they can inhibit cancer cell growth by inducing cell cycle arrest, a process often linked to apoptosis. For example, some coumarins arrest the cell cycle in the G1 phase in lung carcinoma cell lines. nih.gov

In the case of certain cytotoxic oxazoline (B21484) derivatives, apoptosis was identified as the mode of cell death they induce, irrespective of their ability to alkylate β-tubulin. semanticscholar.org The mitochondrion is often a key player in the apoptotic process, and some of these compounds were found to trigger massive swelling of isolated mitochondria. semanticscholar.org

Similarly, investigations into 9-benzylaminoacridine derivatives revealed that these compounds can induce apoptosis and affect the cell cycle in various phases, including the S and G2/M phases, in HCT-116 cells. mdpi.com

The structure-activity relationship studies of nitrogen-containing heterocyclic moieties have indicated that their antitumor activities are mediated through multiple mechanisms, including the inhibition of protein kinases and topoisomerases, which are key regulators of cell cycle and apoptosis. nih.gov

Cell Cycle Modulation Studies

The cell division cycle is a fundamental process that governs the proliferation of cells. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic agents. Studies on the effects of novel compounds on cell cycle progression are therefore essential in preclinical evaluations.

Typically, the analysis of cell cycle modulation by a compound such as a this compound derivative would involve treating a relevant cell line with the compound and then assessing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). wisc.edumdpi.com This is commonly achieved through flow cytometry, where the DNA of the cells is stained with a fluorescent dye like propidium (B1200493) iodide (PI) or DAPI. wisc.edu The intensity of the fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase. mdpi.com An accumulation of cells in a particular phase would suggest that the compound interferes with the molecular checkpoints that control progression through the cell cycle. bdbiosciences.com While this is a standard and crucial assay in drug discovery, specific data from studies on this compound derivatives' direct impact on cell cycle modulation were not prominently found in the reviewed literature.

Analysis of Mitochondrial Membrane Potential

Mitochondria are central to cellular metabolism and are also key regulators of apoptosis, or programmed cell death. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A decrease in ΔΨm is an early event in the apoptotic cascade.

The assessment of a compound's effect on ΔΨm often involves the use of cationic fluorescent dyes, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), which accumulate in the mitochondria in a potential-dependent manner. researchgate.net In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential. researchgate.net Other probes like tetramethylrhodamine, methyl ester (TMRM) or dihydrorhodamine 123 are also utilized. nih.gov Investigations into the influence of N-acylethanolamines on rat heart mitochondria have demonstrated that certain ethanolamine (B43304) derivatives can induce a dissipation of the membrane potential, an effect linked to the opening of the mitochondrial permeability transition pore. nih.gov However, specific studies detailing the analysis of mitochondrial membrane potential following treatment with this compound derivatives are not extensively available in the public domain.

DNA Fragmentation Assays

A hallmark of the late stages of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This process is mediated by caspase-activated DNases (CAD).

DNA fragmentation assays are employed to detect this characteristic laddering pattern of DNA fragments. abcam.com In a typical assay, DNA is extracted from cells previously treated with the compound of interest. The DNA is then subjected to agarose (B213101) gel electrophoresis. abcam.com The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis. researchgate.net Alternative methods, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, can also be used to detect DNA fragmentation by fluorescently labeling the 3'-hydroxyl ends of the DNA fragments. abcam.com While these are standard procedures to evaluate apoptosis induction, published data specifically demonstrating DNA fragmentation in response to this compound derivatives could not be identified in the conducted search.

Enzyme and Receptor Target Modulation by this compound Analogues

The therapeutic effect of a drug is often mediated by its interaction with specific enzymes or receptors. Identifying these molecular targets is a crucial step in understanding the mechanism of action of a novel compound.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a key target for antiretroviral drugs. nih.gov Research into novel inhibitors of HIV-1 RT is ongoing in the quest for more effective therapies.

In a study focused on the design of new HIV-1 RT inhibitors, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized and evaluated. These compounds are structurally related to this compound. The in-vitro evaluation of these derivatives for their inhibitory activity against HIV-1 RT revealed that several compounds displayed significant potency. Notably, compounds 7k and 7m from this series inhibited the activity of RT with IC50 values of 14.18 µM and 12.26 µM, respectively. nih.gov Further anti-HIV-1 and cytotoxicity studies on the most promising compounds from this series indicated that they retained significant anti-HIV-1 potency with a good safety index. nih.gov

Table 1: HIV-1 Reverse Transcriptase Inhibitory Activity of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone Derivatives This table is interactive. You can sort and filter the data.

Compound IC50 (µM) for HIV-1 RT Inhibition
7k 14.18

| 7m | 12.26 |

Modulation of Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Related Benzyl Derivatives This table is interactive. You can sort and filter the data.

Compound Class Example Compound IC50 (µM) for AChE Inhibition
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative 4a (with ortho-chloro benzyl) 0.91
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative Compound 21 0.00056

Investigation of Deubiquitinating Enzyme Inhibition (e.g., USP1/UAF1)

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, and their dysregulation has been implicated in diseases such as cancer. The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a key role in the DNA damage response and is a promising target for anticancer therapies. nih.govabcam.cn

The investigation into inhibitors of USP1/UAF1 has led to the discovery of potent small molecules. While no studies have directly implicated this compound derivatives as USP1/UAF1 inhibitors, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors. researchgate.net The chemical probe ML323, belonging to this class, exhibits nanomolar inhibitory potency against USP1/UAF1. researchgate.net The inhibition of USP1/UAF1 by these compounds leads to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are key proteins in the DNA damage response, and can enhance the cytotoxicity of DNA damaging agents like cisplatin. researchgate.net The discovery of these N-benzyl derivatives as USP1/UAF1 inhibitors highlights the potential for other benzyl-containing scaffolds to be explored for activity against this enzyme class.

Studies on Cytoskeletal Protein Interactions (e.g., Tubulin Polymerization)

The cytoskeleton, a complex network of interlinking filaments and tubules, is crucial for various cellular processes, including cell division, motility, and intracellular transport. A key component of the cytoskeleton is tubulin, which polymerizes to form microtubules. The dynamic nature of microtubule assembly and disassembly is a critical target for anticancer drugs. Research into compounds that can interfere with this process is a significant area of oncological research.

While direct studies on the interaction of this compound with tubulin are not extensively documented in publicly available research, investigations into structurally related N-benzyl arylamide and N-benzylbenzamide derivatives have shown potent tubulin polymerization inhibitory activity. ccspublishing.org.cnnih.gov For instance, a series of N-benzylbenzamide derivatives were designed and synthesized as inhibitors of tubulin polymerization. nih.gov One of the lead compounds from this series, 20b , demonstrated significant antiproliferative activities against several cancer cell lines with IC50 values in the low nanomolar range. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule assembly and displaying potent anti-vascular activity. nih.gov

Similarly, novel N-benzyl arylamide derivatives have been identified as potent inhibitors of tubulin polymerization, particularly against gastric cancer cells. ccspublishing.org.cn The lead compound, MY-1388 , was found to bind to the colchicine binding site of β-tubulin, leading to cell cycle arrest and apoptosis. ccspublishing.org.cn These findings suggest that the N-benzyl structural motif, a key feature of this compound, is a viable pharmacophore for the development of tubulin polymerization inhibitors. The presence of the 4-chlorobenzyl group in the target compound could further influence its binding affinity and activity at the tubulin site.

Table 1: Tubulin Polymerization Inhibition by Structurally Related Compounds
CompoundTargetMechanism of ActionObserved EffectReference
20b (N-benzylbenzamide derivative)TubulinBinds to colchicine binding sitePotent antiproliferative and anti-vascular activity nih.gov
MY-1388 (N-benzyl arylamide derivative)TubulinBinds to colchicine binding siteInhibition of tubulin polymerization, cell cycle arrest, apoptosis ccspublishing.org.cn

Research into Metabolic Enzyme Inhibition (e.g., Dihydroorotate Dehydrogenase, hGST P1-1)

Metabolic enzymes are critical for the survival and proliferation of cells, and their inhibition is a key strategy in the development of various therapeutic agents, including anticancer drugs.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.govnih.govpatsnap.comhaematologica.orgmedchemexpress.com Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy. nih.govhaematologica.org While direct inhibition of DHODH by this compound has not been specifically reported, research on other benzyl-containing structures has shown promise. For instance, 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine was identified as an inhibitor of human DHODH. nih.gov This finding suggests that the benzyl moiety can be accommodated in the DHODH active site and contribute to inhibitory activity. The development of potent DHODH inhibitors like brequinar and teriflunomide has paved the way for exploring novel chemical scaffolds for this target. nih.gov

Human Glutathione (B108866) Transferase P1-1 (hGST P1-1): Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by conjugating glutathione to a wide variety of xenobiotic and endogenous compounds. researchgate.netmdpi.comnih.govnih.govmdpi.com The isoenzyme hGST P1-1 is often overexpressed in cancer cells and is associated with drug resistance. researchgate.netmdpi.com Therefore, inhibitors of hGST P1-1 are sought after to enhance the efficacy of chemotherapy. Research on benzazole derivatives has identified potent inhibitors of hGST P1-1. researchgate.net Specifically, compound 18 (N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide), which contains a 4-chlorobenzyl group, was found to be a potent inhibitor with an IC50 value of approximately 10 μM. researchgate.net This compound exhibited mixed-type inhibition with respect to glutathione. researchgate.net The presence of the 4-chlorobenzyl group in this potent inhibitor suggests that this structural feature, also present in this compound, could be favorable for interaction with the hGST P1-1 enzyme.

Table 2: Inhibition of Metabolic Enzymes by Structurally Related Compounds
EnzymeInhibitor Class/CompoundKey Structural FeatureObserved EffectReference
DHODH 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridineBenzyl groupInhibition of human DHODH nih.gov
hGST P1-1 Compound 18 (Benzazole derivative)4-chlorobenzyl groupPotent inhibition (IC50 ~10 μM), mixed-type inhibition researchgate.net

Exploration of Adenosine (B11128) Receptor Agonism

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide array of physiological processes, including cardiovascular function, inflammation, and neurotransmission. nih.govnih.govnih.govfrontiersin.orgsigmaaldrich.commdpi.com There are four subtypes: A1, A2A, A2B, and A3. While many studies have focused on adenosine receptor antagonists, particularly for inflammatory conditions, agonists also hold therapeutic potential. nih.govfrontiersin.orgsigmaaldrich.com

Direct studies on the adenosine receptor agonistic activity of this compound are scarce. However, research into related structures provides some context. For instance, studies on N6-substituted adenosine derivatives have shown that N6-benzyl substitutions can lead to potent A1 and A3 receptor binding. nih.gov The presence of a chloro substituent on the benzyl ring was found to modulate the efficacy at the A3 receptor, depending on its position. nih.gov While these studies focus on adenosine analogs, they highlight that the benzyl and substituted benzyl moieties can interact with adenosine receptors.

Investigation of Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme found predominantly in neutrophils. nih.govnih.govresearchgate.netpatsnap.comhku.hk It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to destroy pathogens. nih.govpatsnap.com However, excessive MPO activity is implicated in the pathology of various inflammatory diseases and cardiovascular conditions. nih.govpatsnap.com Consequently, MPO inhibitors are being investigated as potential therapeutic agents. nih.gov

Although there is no direct evidence of this compound inhibiting MPO, the search for novel MPO inhibitors has explored a wide range of chemical structures. nih.govnih.govresearchgate.nethku.hk Studies have shown that various small molecules can inhibit MPO activity. For example, (E)-2-hydroxy-α-aminocinnamic acids have been identified as in vitro inhibitors of MPO with IC50 values comparable to known inhibitors like indomethacin. nih.gov The inhibitory mechanism often involves interaction with the enzyme's active site. nih.gov Given the structural features of this compound, including the aromatic rings and the aminoalcohol moiety, it is plausible that it or its derivatives could interact with the MPO active site. However, dedicated screening and mechanistic studies would be required to confirm any such activity.

Histamine (B1213489) Receptor Antagonism Research

Histamine is a biogenic amine that mediates its effects through four receptor subtypes: H1, H2, H3, and H4. nih.govnih.govwikipedia.orgnih.govdrugbank.commdpi.com Antagonists of these receptors are used to treat a variety of conditions, including allergic reactions (H1 antagonists) and gastric acid-related disorders (H2 antagonists). nih.govwikipedia.orgdrugbank.commdpi.com

Research into the histamine receptor antagonist potential of benzyl-containing compounds provides a strong rationale for investigating this compound in this context. Studies on benzylhistamines have shown that the introduction of a benzyl group into the histamine molecule can significantly reduce H1 or H2 agonist activity, although these specific compounds did not show consistent antagonist activity. nih.gov More relevantly, a series of ether derivatives of 3-(1H-imidazol-4-yl)propanol with benzylic structures were synthesized and found to be potent histamine H3-receptor antagonists. nih.gov Furthermore, tertiary amine derivatives of propantheline, which have structural similarities to the target compound, have demonstrated competitive H2-receptor antagonism. nih.gov These findings indicate that the benzyl and substituted benzyl moieties are well-tolerated by histamine receptors and can be key components of potent antagonists. The combination of a benzyl and a 4-chlorobenzyl group in this compound presents an interesting structural motif for exploration as a histamine receptor antagonist.

Table 3: Histamine Receptor Antagonism by Structurally Related Compounds
Receptor TargetCompound ClassKey Structural FeatureObserved ActivityReference
H3 Receptor Benzyl ether derivatives of 3-(1H-imidazol-4-yl)propanolBenzylic moietyPotent H3-receptor antagonism nih.gov
H2 Receptor Tertiary amine derivatives of propanthelineTertiary amineCompetitive H2-receptor antagonism nih.gov

Anti-inflammatory Research with Related this compound Structures

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research.

While direct anti-inflammatory studies on this compound are not widely published, research on related structures suggests potential in this area. A study on substituted ethylenediamines and ethanolamines, which share the aminoalcohol core of the target compound, demonstrated that these classes of compounds can possess both anti-inflammatory and antioxidant activities. nih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. nih.gov

Furthermore, compounds containing a 3,4,5-trimethoxybenzyl moiety, another substituted benzyl structure, have been shown to have anti-inflammatory activity, in some cases acting as selective COX-2 inhibitors. mdpi.com The conjugation of this moiety to existing non-steroidal anti-inflammatory drugs (NSAIDs) was found to enhance their anti-inflammatory potency. mdpi.com Additionally, benzophenone (B1666685) derivatives have been shown to exhibit dual anti-inflammatory and antiproliferative activities. scielo.br These studies collectively indicate that the benzyl and substituted benzyl groups, often in combination with other functionalities, are frequently found in molecules with significant anti-inflammatory properties. This provides a strong basis for the investigation of this compound and its derivatives as potential anti-inflammatory agents.

Structure Activity Relationship Sar and Molecular Design Approaches for Benzyl Chlorobenzyl Aminoethanol Scaffolds

Elucidation of Key Structural Motifs for Biological Activity

The molecular architecture of 2-[benzyl(4-chlorobenzyl)amino]ethanol contains several key motifs that are recognized as being crucial for biological activity in various contexts. The biological significance of this scaffold can be inferred by dissecting its principal components: the β-aminoalcohol core, the tertiary amine, and the two distinct N-benzyl substituents.

The β-Aminoalcohol Motif : The aminoalcohol fragment is a well-established pharmacophore present in numerous biologically active compounds. This motif is critical for the in vitro antimycobacterial activity of certain N-arylpropylamino molecules, highlighting its importance in establishing key interactions with biological targets researchgate.net. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom serves as a hydrogen bond acceptor and a basic center, allowing for crucial ionic interactions.

N-Benzyl Groups : The two benzyl (B1604629) groups provide a bulky, lipophilic character to the molecule, facilitating passage through biological membranes and engaging in hydrophobic interactions within receptor pockets. The benzylamine (B48309) template is a recurring feature in various enzyme inhibitors, where steric constraints within hydrophobic pockets are important for tight binding mdpi.com. The presence of two such groups suggests that extensive hydrophobic interactions are a primary driver of the scaffold's activity.

The Tertiary Amine : The central nitrogen atom, being a tertiary amine, is a key structural feature. Its basicity and ability to be protonated at physiological pH can be critical for forming ionic bonds or salt bridges with acidic residues (e.g., aspartate or glutamate) in a target's active site.

The combination of these motifs suggests a molecule capable of engaging in a multi-point interaction with a biological target, involving hydrophobic, hydrogen bonding, and ionic interactions.

Impact of Substitution Patterns on Pharmacological Potency and Selectivity

The nature and position of substituents on the aromatic rings of the benzyl(chlorobenzyl)aminoethanol scaffold can dramatically influence pharmacological potency and target selectivity. The parent scaffold features one unsubstituted benzyl ring and one with a chlorine atom at the para-position.

The presence of a halogen, specifically chlorine, at the para-position of one of the benzyl rings is a significant feature. Halogen atoms can modulate a compound's lipophilicity, electronic properties, and metabolic stability. The "magic chloro" effect is a recognized phenomenon in medicinal chemistry where the introduction of a chlorine atom can lead to a profound increase in biological potency chemrxiv.org. In a study of 3-substituted benzylthioquinolinium iodides as antifungal agents, analogs with substituents at the para position consistently showed the highest potency nih.gov. Notably, the para-chloro analog proved to be the most potent compound, exhibiting four times the activity of the established antifungal drug amphotericin B nih.gov. This strongly suggests that the 4-chloro substitution in the this compound scaffold is likely a potency-enhancing feature.

Conversely, in other molecular contexts, such as certain benzylamine inhibitors of 17β-hydroxysteroid dehydrogenase type 3, the addition of a chlorine atom to the aromatic ring did not significantly alter the molecule's orientation in the active site or its inhibitory activity compared to the unsubstituted analog mdpi.com. This indicates that the impact of a substituent is highly dependent on the specific biological target and the topography of its binding site.

To illustrate the effect of substitution patterns, the following table summarizes SAR data from a study on benzylthioquinolinium iodides, which demonstrates the potent effect of a para-chloro substituent.

Compound IDSubstituent (R) on Benzyl RingPositionIC₅₀ (µg/mL) vs. C. neoformans
9a-H-0.78
9j-Clortho (2-)0.39
9k-Clmeta (3-)0.10
9l-Clpara (4-)0.05
Ref.Amphotericin B-0.23

Data adapted from a study on benzylthioquinolinium iodides to illustrate the impact of chloro-substitution patterns nih.gov.

Strategies for Bioisosteric Replacement and Molecular Hybridization

Modern drug design frequently employs strategies like bioisosteric replacement and molecular hybridization to optimize lead compounds. These approaches are highly relevant for exploring the potential of the benzyl(chlorobenzyl)aminoethanol scaffold.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties nih.govresearchgate.net. For the this compound scaffold, several bioisosteric modifications could be envisioned:

Halogen Replacement : The 4-chloro group could be replaced with other halogens like fluorine or bromine, or with other electron-withdrawing groups such as a trifluoromethyl (-CF₃) or cyano (-CN) group. A study on isosteviol-based aminoalcohols found that an N-(4-fluorobenzyl) moiety was highly effective, suggesting that other halogens at the para position can confer potent activity nih.gov.

Ring System Replacement : One or both of the phenyl rings could be replaced with bioisosteric heteroaromatic rings (e.g., pyridine, thiophene). This can alter the molecule's electronic distribution, solubility, and potential for hydrogen bonding, potentially leading to improved target engagement and a different side-effect profile.

Molecular hybridization is a strategy based on combining two or more pharmacophores from different bioactive molecules into a single hybrid compound hilarispublisher.com. This can lead to compounds with dual modes of action or improved affinity for a single target. The this compound scaffold can itself be viewed as a hybrid of a benzylamine pharmacophore and a β-aminoalcohol pharmacophore researchgate.netmdpi.com. Further hybridization could involve linking this scaffold to other known bioactive moieties to create novel chemical entities with enhanced or entirely new pharmacological profiles.

Design and Synthesis of Novel Derivates to Explore SAR Space

The exploration of the SAR space for the benzyl(chlorobenzyl)aminoethanol scaffold necessitates the design and synthesis of a diverse library of analogs. Synthetic strategies would focus on modifying each key component of the molecule.

A plausible synthetic route for the parent compound and its derivatives could be adapted from known procedures for similar molecules. For instance, the synthesis of 2-[(N-benzyl-N-phenyl)amino]ethanol is achieved by reacting N-benzylaniline with ethylene (B1197577) oxide google.com. A similar approach could involve the N-alkylation of 2-(benzylamino)ethanol with 4-chlorobenzyl chloride or, alternatively, the reductive amination of a suitable aldehyde with an amine precursor acs.org.

The design of novel derivatives would systematically probe the SAR:

Aminoalcohol Chain Modification : The ethanol (B145695) chain could be extended (e.g., to propanol) or constrained within a cyclic system to investigate the optimal distance and spatial orientation between the amine and hydroxyl groups.

N-Substituent Variation : One or both of the benzyl groups could be replaced with other aryl, heteroaryl, or alkyl groups of varying size and electronic properties to probe the limits of the hydrophobic binding pocket.

Aromatic Ring Substitution : A library of compounds with diverse substituents (e.g., methyl, methoxy, nitro) at the ortho-, meta-, and para-positions of both benzyl rings would be synthesized to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model.

The synthesis of such derivative libraries allows medicinal chemists to systematically map the chemical space around the core scaffold, leading to a deeper understanding of the structural requirements for optimal biological activity.

Pharmacophore Development for Benzyl(chlorobenzyl)aminoethanol-based Inhibitors

A pharmacophore model is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target nih.gov. Developing a pharmacophore model for benzyl(chlorobenzyl)aminoethanol-based inhibitors is a crucial step in rational drug design and virtual screening.

Based on the structural motifs identified in section 4.1, a hypothetical pharmacophore model for this scaffold would likely include the following features:

Two Hydrophobic/Aromatic Centers (Hyp/Aro) : Corresponding to the two benzyl rings, which are expected to engage in hydrophobic or π-π stacking interactions.

One Hydrogen Bond Acceptor (HBA) : The tertiary nitrogen atom can act as a hydrogen bond acceptor.

One Hydrogen Bond Donor/Acceptor (HBD/HBA) : The terminal hydroxyl group is a critical feature that can both donate and accept hydrogen bonds.

The precise 3D arrangement and the distances between these features would be critical for defining the activity. This ligand-based pharmacophore model could be generated by superimposing a series of active analogs and extracting their common chemical features. Subsequently, this model can be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that fit the model and are therefore likely to possess the desired biological activity researchgate.net. The combination of pharmacophore screening with molecular docking can further refine the search for potent new inhibitors.

Advanced Analytical Characterization Techniques for Research on 2 Benzyl 4 Chlorobenzyl Amino Ethanol

Chromatographic Methods for Purity Assessment and Isolation in Research

Column Chromatography and Thin-Layer Chromatography (TLC)

Chromatographic techniques are fundamental for the purification and analysis of synthetic compounds like 2-[benzyl(4-chlorobenzyl)amino]ethanol. Thin-Layer Chromatography (TLC) and column chromatography are complementary methods, with TLC typically used for rapid, small-scale analysis and method development, while column chromatography is employed for preparative-scale purification.

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for monitoring the progress of the synthesis of this compound and for assessing its purity. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, which contains a tertiary amine and a hydroxyl group, a silica (B1680970) gel plate (Silica Gel G) typically serves as the stationary phase. ijcrt.orgyoutube.com

The choice of the mobile phase (eluent) is critical for achieving effective separation. The polarity of the eluent is adjusted to control the migration of the compound up the plate. A compound's migration is quantified by its Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For this compound, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is commonly employed. niscpr.res.in The presence of the basic tertiary amine group can sometimes lead to peak tailing on the acidic silica gel. This can often be mitigated by adding a small amount of a volatile base, such as triethylamine (B128534) or ammonia, to the mobile phase to ensure the amine remains in its neutral, free-base form. nih.govbiotage.com Visualization of the spots on the TLC plate is typically achieved under UV light, as the benzyl (B1604629) and chlorobenzyl groups are UV-active. youtube.com

Hypothetical TLC Data for this compound

Mobile Phase (v/v)Expected Rf ValueObservation
Hexane / Ethyl Acetate (4:1)~0.2Low mobility, indicating strong interaction with the stationary phase.
Hexane / Ethyl Acetate (1:1)~0.5Good mobility, suitable for monitoring reactions and separating from less polar impurities.
Dichloromethane / Methanol (95:5)~0.6Higher mobility, useful for separating from more polar starting materials or byproducts.
Dichloromethane / Methanol / Triethylamine (95:5:0.1)~0.65Improved spot shape with reduced tailing compared to the system without a basic modifier.

Column Chromatography

For the preparative purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale. column-chromatography.com A glass column is packed with a slurry of the stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. column-chromatography.com

The mobile phase, optimized using prior TLC analysis, is then passed through the column. biotage.com As the solvent flows, the components of the mixture separate into bands that travel down the column at different rates. Fractions are collected sequentially, and those containing the pure desired product, as determined by follow-up TLC analysis of the fractions, are combined. For basic compounds like the one , using an amine-modified mobile phase or alternative stationary phases like basic alumina (B75360) can be crucial for successful purification and to prevent yield loss on the acidic silica column. nih.govbiotage.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govazolifesciences.com This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding a molecule's structure-function relationship. nih.govrigaku.com

The process begins with the growth of a high-quality single crystal of the compound of interest, which is often the most challenging step. nih.gov This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. diamond.ac.uk The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. azolifesciences.com

This diffraction pattern contains the information needed to calculate the electron density map of the molecule. From this map, a detailed three-dimensional model of the molecular structure can be built and refined. diamond.ac.uk For this compound, an X-ray crystallographic analysis would provide irrefutable proof of its chemical identity and spatial conformation. It would precisely define the geometry of the benzyl, 4-chlorobenzyl, and ethanolamine (B43304) moieties relative to each other. While specific crystallographic data for this compound is not publicly available, the table below outlines the key parameters that would be determined from such an analysis.

Typical Parameters Determined by Single-Crystal X-ray Diffraction

ParameterDescriptionExample Value/Information Obtained
Crystal SystemThe classification of the crystal based on its lattice symmetry.e.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry elements of the crystal lattice and the asymmetric unit.e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit that forms the crystal.e.g., a = 9.0 Å, b = 6.0 Å, c = 12.0 Å, β = 95°
Atomic Coordinates (x, y, z)The precise position of each non-hydrogen atom in the unit cell.Used to build the 3D molecular model.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between adjacent bonds.e.g., C-N bond length, C-O-H bond angle.
Torsion AnglesDefines the conformation of the molecule, such as the rotation around single bonds.Describes the spatial relationship between the benzyl groups.

Application of Isotope-Labeled Derivatives in Research

Isotopically labeled derivatives of this compound are invaluable tools for detailed mechanistic and metabolic studies. nih.govresearchgate.net In these derivatives, one or more atoms are replaced by a heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C). symeres.com This substitution is chemically subtle but allows the molecule to be traced and distinguished by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

A primary application of isotope labeling is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comacs.org By administering a labeled version of the compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity. nih.gov For instance, labeling the ethanol (B145695) moiety could help identify metabolites resulting from oxidation or conjugation at the hydroxyl group.

Another powerful application is in the investigation of reaction mechanisms through the Kinetic Isotope Effect (KIE). nih.gov The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org A significant primary KIE is observed when the bond to the labeled atom is broken in the rate-determining step of the reaction. nih.gov For this compound, placing a deuterium (B1214612) atom on the carbon bearing the hydroxyl group (–CH(D)CH₂OH) could be used to probe the mechanism of its enzymatic oxidation by alcohol dehydrogenases or cytochrome P450 enzymes. nih.govacs.org A slower rate of oxidation for the deuterated compound compared to the non-deuterated version would indicate that C-H bond cleavage is a rate-limiting part of the metabolic process. nih.gov

Potential Applications of Isotope-Labeled this compound

Isotopic LabelPosition of LabelPrimary Research ApplicationAnalytical Technique
²H (Deuterium)On the ethanol group's carbinol carbonKinetic Isotope Effect (KIE) studies to probe enzymatic oxidation mechanisms. nih.govMass Spectrometry (MS)
¹³CWithin the benzyl or ethanol backboneMetabolite identification and metabolic pathway elucidation. acs.orgMass Spectrometry (MS), NMR Spectroscopy
¹⁴C (Radioisotope)Anywhere in the carbon skeletonQuantitative whole-body autoradiography and mass balance (ADME) studies.Accelerator MS, Scintillation Counting
¹⁵NAt the nitrogen atomStudying N-dealkylation metabolic pathways. symeres.comMass Spectrometry (MS)

Metabolic Studies and Preclinical Pharmacokinetic Considerations of Benzyl Chlorobenzyl Aminoethanol Derivatives

Investigation of Metabolic Pathways and Biotransformation

Biotransformation is the process by which the body chemically modifies xenobiotics, such as drug compounds, primarily to facilitate their elimination. For 2-[benzyl(4-chlorobenzyl)amino]ethanol derivatives, these pathways involve a series of enzymatic reactions, including oxidation and reduction.

The oxidation of the benzyl (B1604629) alcohol moiety is a primary metabolic route. This process is typically initiated by alcohol dehydrogenases, followed by aldehyde dehydrogenases.

Studies on related structures show that the metabolism of benzyl alcohol often proceeds via benzaldehyde (B42025) to benzoic acid. nih.gov Research on microbial systems, which often share homologous enzymes with mammals, provides insight into these transformations. For instance, Pseudomonas putida is capable of metabolizing benzyl alcohol through an ortho-cleavage pathway, a process initiated by aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase. nih.gov Similarly, Acinetobacter calcoaceticus possesses genes for benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II, which are fundamental to this oxidative pathway. nih.gov

The initial step involves the oxidation of the primary alcohol group to an aldehyde. This can be illustrated by various chemical and enzymatic methods that achieve high selectivity. A copper(I) iodide/TEMPO catalyst system, for example, has been shown to effectively oxidize aminobenzyl alcohols to their corresponding aldehydes under mild conditions. nih.govd-nb.info Following the initial oxidation, the resulting aldehyde is a substrate for aldehyde dehydrogenases, which convert it to a carboxylic acid. This two-step oxidation from alcohol to carboxylic acid is a well-established metabolic sequence for many xenobiotics containing a benzyl alcohol group. nih.gov

Fermentative processes using organisms from orders such as Moniliales and Mucorales have also demonstrated the capability of effecting the oxidation of a methyl group on a toluene (B28343) ring to a hydroxymethyl group, effectively forming a benzyl alcohol derivative, which highlights the broad existence of these enzymatic capabilities in nature. google.com

Organism/SystemEnzymes InvolvedTransformationReference
Pseudomonas putida CSV86Aromatic alcohol dehydrogenase, Aromatic aldehyde dehydrogenaseBenzyl alcohol → Benzaldehyde → Benzoate (B1203000) nih.gov
Acinetobacter calcoaceticusBenzyl alcohol dehydrogenase, Benzaldehyde dehydrogenase IIBenzyl alcohol → Benzaldehyde nih.gov
Copper(I) iodide/TEMPO CatalystN/A (Chemical Oxidation)2-Aminobenzyl alcohol → 2-Amino benzaldehyde nih.govd-nb.info
Various Fungi (e.g., Moniliales)Enzymatic complex (oxidases)Toluene derivative → Benzyl alcohol derivative google.com

In addition to oxidation, reductive processes can also play a role in the metabolism of certain benzyl derivatives. While the core structure of this compound is not typically subject to reduction, related nitrobenzyl derivatives have been studied as models for bioreductive activation. nih.gov

In these studies, the nitro group is reduced to form reactive intermediates. For example, the chemical reduction of o-nitrobenzyl chloride via catalytic hydrogenation or controlled-potential electrolysis can generate a nitrobenzyl radical. nih.gov This demonstrates that under specific biological conditions, particularly in hypoxic environments like tumors, reductive pathways can be activated. While not a primary pathway for the title compound, the potential for reductive metabolism of functional groups that might be added to the core scaffold is an important consideration in derivative design. Biocatalytic synthesis routes often employ microbial reduction to produce specific chiral alcohols from ketone precursors, showcasing the power of enzymatic reduction in biotransformation. mdpi.com

Evaluation of Metabolic Stability in Preclinical Models

Metabolic stability is a critical parameter that determines a compound's persistence in the body. It is typically evaluated in preclinical in vitro models using liver fractions, such as microsomes or hepatocytes, from various species. researchgate.net The key metrics used to express metabolic stability are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describes the maximum metabolic activity of the liver towards the compound. researchgate.net

A compound with high metabolic stability will have a longer half-life and lower clearance, whereas a compound that is rapidly metabolized will be cleared quickly. For benzyl alcohol derivatives, stability can be influenced by the substituents on the aromatic rings. A stability assessment of several benzyl alcohols intended for use as tracers investigated their degradation under simulated reservoir conditions, which share some characteristics with physiological environments (e.g., temperature, aqueous medium). researchgate.net

In this study, 4-chlorobenzyl alcohol was found to be highly stable across all tested conditions, including temperatures up to 150 °C and varying pH levels, in the presence of rock materials like sandstone and limestone. researchgate.net This suggests that the 4-chlorobenzyl moiety confers considerable chemical stability, which may translate to higher metabolic stability against certain degradation pathways.

CompoundConditionFindingReference
4-Chlorobenzyl alcoholTemperatures up to 150 °C, various pH levels, presence of sandstone/carbonate rockFound to be fully stable with no observed degradation. researchgate.net
4-Methoxybenzyl alcoholTemperatures above 125 °CExhibited thermally induced degradation. researchgate.net
3,4-Dimethoxybenzyl alcoholTemperatures above 125 °CExhibited thermally induced degradation. researchgate.net

Research on Membrane Permeability of this compound Derivatives

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. Research on benzyl alcohol itself provides significant insights into how derivatives like this compound might interact with cell membranes.

Studies have shown that benzyl alcohol can increase the fluidity of cell membranes. nih.govnih.gov In one study using human red blood cells, benzyl alcohol was found to primarily affect the inner leaflet of the membrane at concentrations up to 50 mM, with higher concentrations affecting both leaflets. nih.gov This increase in fluidity was measured by fluorescence anisotropy, a technique that assesses the rotational mobility of fluorescent probes within the lipid bilayer. nih.gov A dose-dependent decrease in lipid order was observed, indicating a more fluid membrane state. nih.gov By disrupting the ordered packing of lipid molecules, such compounds can enhance their own permeability and that of other substances. This fluidizing effect is a key characteristic that would likely be shared by its derivatives, influencing their ability to passively diffuse across cellular barriers.

Characterization of Metabolites for Mechanistic Understanding

Identifying the metabolites of a parent compound is essential for understanding its complete biological activity and potential mechanisms of action or toxicity. Based on the established metabolic pathways, the primary metabolites of this compound are expected to arise from the oxidation of the benzyl and chlorobenzyl moieties.

The probable metabolic pathway for the benzyl alcohol portion involves oxidation to benzaldehyde, which is then further oxidized to benzoic acid. nih.govresearchgate.net This benzoic acid can then be conjugated, for example with glycine, to form hippuric acid before excretion. A similar pathway is anticipated for the 4-chlorobenzyl portion, leading to 4-chlorobenzaldehyde (B46862) and subsequently 4-chlorobenzoic acid.

Advanced analytical techniques, particularly metabolomics, are powerful tools for identifying these transformation products in biological samples. For example, metabolomics analysis of p-hydroxybenzyl alcohol revealed that it significantly affects metabolic pathways involving lipids and organic acids, with choline (B1196258) identified as a key differential metabolite. mdpi.com Such approaches could be applied to this compound to build a comprehensive profile of its metabolites and understand its downstream biological effects.

Parent Compound/MoietyPotential MetaboliteMetabolic TransformationReference
Benzyl alcoholBenzaldehydeOxidation nih.gov
BenzaldehydeBenzoic AcidOxidation nih.gov
Benzoic AcidHippuric AcidGlycine Conjugation researchgate.net
4-Chlorobenzyl alcohol4-ChlorobenzaldehydeOxidation (Predicted)
4-Chlorobenzaldehyde4-Chlorobenzoic acidOxidation (Predicted)

Future Research Directions and Therapeutic Development Perspectives for Substituted Aminoethanol Compounds

Identification of Novel Biological Targets for 2-[benzyl(4-chlorobenzyl)amino]ethanol

A critical first step in the therapeutic development of any compound is the identification of its biological targets. For this compound, the specific molecular targets remain largely uncharacterized. Future research should prioritize target identification and validation to elucidate its mechanism of action.

High-Throughput Screening and Phenotypic Screening:

Initial exploration could involve high-throughput screening (HTS) of this compound against a diverse panel of receptors, enzymes, and other protein targets. This unbiased approach could reveal unexpected interactions and open new avenues for investigation. Additionally, phenotypic screening, which assesses the compound's effects on cell behavior or whole organisms without a preconceived target, could uncover novel therapeutic applications.

Chemoproteomics and Affinity-Based Methods:

More sophisticated approaches, such as chemical proteomics, could be employed to identify the direct binding partners of this compound within a complex biological system. This can be achieved by immobilizing the compound on a solid support and using it as bait to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can provide a detailed picture of the compound's interactome.

Computational Approaches:

In silico methods, such as molecular docking and virtual screening, can be used to predict potential biological targets based on the three-dimensional structure of this compound. By screening large databases of protein structures, it is possible to identify proteins with binding pockets that are complementary to the compound's shape and chemical features. These computational predictions can then be validated experimentally.

A structurally related compound, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been synthesized and shown to possess moderate antibacterial and antifungal activity, suggesting that microbial proteins could be potential targets for this class of compounds. researchgate.net

Rational Design of Next-Generation Analogues with Enhanced Selectivity

Once a biological target is identified, the next step is to optimize the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Rational drug design, guided by an understanding of the structure-activity relationships (SAR), is a powerful approach to achieve this.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound scaffold is essential to understand how different structural features contribute to its biological activity. Key modifications could include:

Substitution on the Benzyl (B1604629) and 4-Chlorobenzyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the aromatic rings can modulate the compound's electronic properties and steric interactions with its target.

Introduction of Chiral Centers: The synthesis of enantiomerically pure forms of the compound and its analogues is crucial, as different stereoisomers often exhibit distinct pharmacological activities and metabolic profiles.

Computational Modeling and Molecular Dynamics:

Computational tools can play a vital role in the rational design process. By building a model of the target protein in complex with this compound, researchers can visualize the key interactions and design modifications that are likely to enhance binding affinity and selectivity. Molecular dynamics simulations can further provide insights into the dynamic behavior of the compound-target complex, helping to refine the design of next-generation analogues.

Structural Modification Rationale Potential Impact
Varying substituents on the aromatic ringsModulate electronic and steric propertiesImproved potency and selectivity
Altering the ethanolamine (B43304) backboneModify polarity and hydrogen bondingEnhanced pharmacokinetic properties
Introducing stereocentersExplore stereospecific interactionsIncreased potency and reduced off-target effects

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach can be particularly beneficial for complex diseases that involve multiple pathological pathways.

Designing Multi-Target Ligands:

Given the structural complexity of this compound, it is plausible that it and its analogues could be designed to interact with multiple targets simultaneously. For instance, by incorporating pharmacophoric features known to bind to different but related targets, it may be possible to develop multi-target ligands with a unique therapeutic profile. This strategy could lead to enhanced efficacy or a synergistic therapeutic effect.

Systems Biology Approach:

A systems biology approach, which considers the complex network of interactions within a biological system, can help to identify optimal combinations of targets for a multi-targeting strategy. By understanding how different pathways are interconnected, researchers can design drugs that modulate the network in a way that produces a desired therapeutic outcome.

Development of Research Probes and Tool Compounds Based on the this compound Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into valuable research tools to probe biological systems.

Fluorescent Probes:

By attaching a fluorescent dye to the this compound molecule, it is possible to create fluorescent probes that can be used to visualize the localization and dynamics of its biological target within living cells. These probes can provide valuable insights into the function of the target protein and how it is affected by the compound.

Affinity-Based Probes:

As mentioned earlier, immobilizing the compound on a solid support creates an affinity matrix that can be used to isolate and identify its binding partners. This is a powerful tool for target identification and for studying the composition of protein complexes.

Photoaffinity Probes:

Incorporating a photoreactive group into the this compound structure allows for the creation of photoaffinity probes. Upon photoactivation, these probes form a covalent bond with their target protein, enabling its unambiguous identification and the mapping of the binding site.

Addressing Research Gaps and Challenges in Aminoethanol Chemistry

The development of substituted aminoethanol compounds, including this compound, is not without its challenges. Addressing these research gaps is crucial for unlocking the full therapeutic potential of this class of molecules.

Synthetic Methodologies:

While general methods for the synthesis of aminoethanols exist, the development of more efficient, stereoselective, and environmentally friendly synthetic routes is an ongoing area of research. prepchem.com The ability to readily synthesize a diverse library of analogues is essential for comprehensive SAR studies.

Predictive Models for ADMET Properties:

A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Developing accurate in silico models to predict the ADMET profile of substituted aminoethanols would greatly accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental studies.

Understanding Off-Target Effects:

A thorough understanding of a compound's off-target effects is critical for ensuring its safety. Comprehensive preclinical safety and toxicology studies are necessary to identify any potential adverse effects of this compound and its analogues.

Q & A

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration). Validate purity via LC-MS (>95%) and control for endotoxins. Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0–5°CMaximizes selectivity
Benzylamine Equivalents1.2 eq.Reduces side products
Purification MethodEthanol recrystallizationPurity >98%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.7 ppm (N–CH₂–), δ 4.5 ppm (–OH)
IR (KBr)3350 cm⁻¹ (O–H), 1255 cm⁻¹ (C–N)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.